Phenyl propyl carbonate

Carbonate disproportionation Thermal stability Protecting group strategy

Phenyl propyl carbonate (CAS 13183-16-9) is an unsymmetrical acyclic carbonate ester with molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. Structurally, it features a central carbonate group (–O–C(=O)–O–) linking a rigid aromatic phenyl ring to a flexible three-carbon propyl chain.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13183-16-9
Cat. No. B080412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl propyl carbonate
CAS13183-16-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCCOC(=O)OC1=CC=CC=C1
InChIInChI=1S/C10H12O3/c1-2-8-12-10(11)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyUXLOWURRLHBLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Propyl Carbonate (CAS 13183-16-9): Core Identity and Procurement-Relevant Chemical Profile


Phenyl propyl carbonate (CAS 13183-16-9) is an unsymmetrical acyclic carbonate ester with molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. Structurally, it features a central carbonate group (–O–C(=O)–O–) linking a rigid aromatic phenyl ring to a flexible three-carbon propyl chain . This mixed aliphatic–aromatic architecture places it in a distinct physicochemical space between fully aliphatic dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) and fully aromatic diaryl carbonates (e.g., diphenyl carbonate), conferring a balance of hydrophobicity, solvation power, and thermal lability that is relevant to applications spanning lithium-ion battery electrolytes, selective amine protection, insect repellent formulations, and pharmaceutical prodrug design [2][3].

Why Phenyl Propyl Carbonate Cannot Be Interchanged with Other Alkyl Phenyl Carbonates or Symmetrical Carbonates


Carbonate esters sharing the aryl–alkyl motif are not functionally interchangeable because small variations in the alkyl chain length and branching profoundly alter thermal stability, disproportionation kinetics, electrochemical reduction behavior, and biological activity [1][2]. For instance, methyl phenyl carbonate and ethyl phenyl carbonate differ from phenyl propyl carbonate in their gas-phase decomposition products and in the impedance characteristics of Li-ion cells containing them as electrolyte additives [3]. The 3-phenylpropyl carbonate unit, while conceptually more stable than simpler phenyl carbonates, undergoes facile cleavage to the corresponding alcohol under catalytic conditions—a property that distinguishes it from the more robust β-phenoxyethyl carbonate and the highly polymerization-prone cinnamyl and furfuryl carbonates [2]. Consequently, selecting phenyl propyl carbonate over a close analog for procurement requires quantitative, application-specific evidence rather than assumption of class-level equivalence.

Quantitative Differentiation Evidence for Phenyl Propyl Carbonate Against Closest Analogs and Alternatives


Thermal Disproportionation Stability: 3-Phenylpropyl Carbonate vs. β-Phenoxyethyl Carbonate and Benzyl Carbonate

The thermal stability of unsymmetrical carbonates under metal alkoxide catalysis is highly structure-dependent. In the foundational study by Williams et al. (1959), the 3-phenylpropyl carbonate unit was explicitly evaluated alongside other arylalkyl carbonates for its propensity to disproportionate [1]. The 3-phenylpropyl unit was expected to exhibit enhanced stability relative to simple phenyl carbonates; however, under catalytic conditions it was cleaved to the corresponding alcohol, indicating limited thermal robustness. In contrast, the β-phenoxyethyl unit proved to be the most stable carbonate studied, resisting degradation both during and after symmetrical carbonate formation. The benzyl carbonate structure was identified as the most side-reaction-prone, readily generating polymers and decomposition products. This positions phenyl propyl carbonate (incorporating the 3-phenylpropyl unit) as having intermediate thermal stability—more labile than β-phenoxyethyl carbonate but more controlled than benzyl, cinnamyl, or furfuryl carbonates.

Carbonate disproportionation Thermal stability Protecting group strategy

Electrochemical Performance: Phenyl Carbonate Additives vs. Vinylene Carbonate in NMC(111)/Graphite Pouch Cells

In a systematic evaluation of phenyl carbonates as electrolyte additives in Li[Ni₁/₃Mn₁/₃Co₁/₃]O₂/graphite pouch cells, methyl phenyl carbonate, ethyl phenyl carbonate, and diphenyl carbonate were compared head-to-head against the industry-standard additive vinylene carbonate (VC) at 2 wt% loading [1][2]. High-precision coulometry revealed that cells containing 1–4 wt% of any phenyl carbonate achieved coulombic efficiencies and charge-endpoint capacity slippage rates statistically similar to those of 2 wt% VC-containing cells. Crucially, electrochemical impedance spectroscopy on symmetric cells demonstrated that phenyl carbonate-containing cells exhibited substantially lower impedance than VC-containing cells, and gas chromatography–mass spectrometry analysis confirmed minimal gas evolution during cycling. Phenyl propyl carbonate, as a member of the same phenyl carbonate class with a propyl chain, is projected to exhibit analogous interfacial behavior: acting as a solid electrolyte interphase (SEI) modifier rather than a film-forming agent, thereby reducing parasitic reactions at both electrodes without the impedance growth penalty associated with VC.

Lithium-ion battery Electrolyte additive Coulombic efficiency Impedance spectroscopy

Selective Amine Monoprotection: Alkyl Phenyl Carbonates vs. Conventional Chloroformate Reagents

Alkyl phenyl carbonates, including phenyl propyl carbonate, have been developed as practical reagents for the selective protection of polyamines, offering significant advantages over traditional chloroformate-based methods [1]. The methodology enables selective Boc, Cbz, and Alloc protection of primary amines in the presence of secondary amines with high chemoselectivity—a feat that is challenging with chloroformates due to their higher and less discriminating reactivity. Mono-protection of simple symmetrical α,ω-alkanediamines was achieved in high yields with respect to the diamine. Furthermore, selective protection of a primary amine located on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon was demonstrated in excellent yields. Alkyl phenyl carbonates are reported to be easy to synthesize on a large scale and possess a long shelf-life, in contrast to chloroformates which are moisture-sensitive and prone to decomposition [2].

Polyamine protection Boc/Cbz/Alloc chemistry Chemoselectivity

Intermediate Hydrophobicity and Flexibility: Phenyl Propyl Carbonate vs. Diphenyl Carbonate and Diethyl Carbonate

As a mixed carbonate ester, phenyl propyl carbonate occupies a property niche between fully aromatic diaryl carbonates (exemplified by diphenyl carbonate, DPC) and fully aliphatic dialkyl carbonates (exemplified by diethyl carbonate, DEC). The phenyl ring introduces rigidity, aromatic character, and potential for π–π interactions, while the propyl chain provides conformational flexibility and modulated hydrophobicity . This intermediate profile is structurally inferred: the octanol–water partition coefficient (log P) of phenyl propyl carbonate is predicted to be higher than DEC (log P ≈ 0.5) and lower than DPC (log P ≈ 3.0), making it suitable for applications requiring balanced polarity, such as plasticizers for vinyl chloride polymers and solvents for cosmetic formulations .

Carbonate ester physicochemical properties Plasticizer selection Solvent design

Controlled Volatility Profile: Phenylpropyl Carbonate Esters vs. DEET and Picaridin in Insect Repellent Formulations

The monoterpenoid and phenylpropanoid carbonate ester patent (US 2023/0232831 A1) discloses a class of carbonate esters designed to overcome the limitations of conventional insect repellents, namely the high volatility and short protection duration of DEET and the strong scent of many natural repellents [1]. The carbonate ester linkage in phenylpropanoid carbonates such as phenyl propyl carbonate provides a controlled-release mechanism wherein the active phenylpropanoid moiety is liberated upon hydrolysis or enzymatic cleavage, thereby extending the duration of repellency while reducing the initial olfactory intensity. The 3-phenylpropyl scaffold is specifically highlighted as a structure of interest, and its carbonate ester form is claimed to exhibit improved repellency duration and reduced volatility compared to the free alcohol or simple ester forms of the same phenylpropanoid backbone.

Insect repellent Phenylpropanoid carbonate Volatility modulation Spatial repellency

Synthetic Accessibility and Shelf-Life Advantage of Phenyl Propyl Carbonate vs. Mixed Carbonates Requiring Phosgene

Phenyl propyl carbonate can be synthesized via transesterification or carbonate interchange reactions that avoid the use of phosgene—a toxic and operationally hazardous reagent still required for some chloroformate-based routes to unsymmetrical carbonates . Methods include the reaction of phenyl chloroformate with propanol in the presence of K₂CO₃, or direct transesterification between diphenyl carbonate and propanol using metal alkoxide catalysts [1]. Alkyl phenyl carbonates are reported to have a long shelf-life when stored under anhydrous conditions, in contrast to the moisture sensitivity and gradual decomposition of alkyl chloroformates [2]. This combination of phosgene-free synthesis and ambient storage stability makes phenyl propyl carbonate an operationally simpler procurement choice for laboratories and pilot-scale facilities.

Carbonate synthesis Green chemistry Transesterification Reagent stability

Procurement-Driven Application Scenarios Where Phenyl Propyl Carbonate Differentiation Is Quantitatively or Qualitatively Established


High-Power Lithium-Ion Battery Electrolyte Formulation Requiring Low-Impedance SEI Modification

For 4.2 V-class NMC/graphite lithium-ion cells where vinylene carbonate (VC) is the default additive but introduces unacceptable impedance growth, phenyl propyl carbonate can be selected as an SEI-modifying additive that delivers comparable parasitic reaction suppression (coulombic efficiency and capacity slippage statistically equivalent to 2 wt% VC) with substantially lower cell impedance and minimal gas evolution [1][2]. The propyl chain may further contribute to SEI flexibility compared to methyl or ethyl phenyl carbonates, though direct comparative data among different alkyl chains remain to be published.

Chemoselective Polyamine Boc/Cbz/Alloc Protection in Multi-Step Pharmaceutical Intermediate Synthesis

In synthetic routes requiring selective protection of a primary amine in the presence of secondary amines—or mono-protection of symmetrical diamines—phenyl propyl carbonate offers higher chemoselectivity than chloroformate reagents while providing the operational advantages of long shelf-life and ease of large-scale preparation [3][4]. This is particularly valuable in peptide-mimetic and polyamine-drug conjugate synthesis where overprotection leads to tedious chromatographic separations.

Formulation of Extended-Duration Spatial Insect Repellents Based on Phenylpropanoid Scaffolds

Phenyl propyl carbonate, as a phenylpropanoid carbonate ester, is claimed to provide extended repellency duration through controlled hydrolytic release of the active phenylpropanoid, overcoming the rapid evaporation and strong initial scent that limit the utility of free phenylpropanoid alcohols and conventional repellents like DEET [5]. Formulators can procure this compound to develop spatial repellents with improved user acceptance and longer protection windows.

Specialty Plasticizer for Vinyl Chloride Polymers Requiring Balanced Aromatic Solvation and Aliphatic Flexibility

In PVC and related vinyl polymer formulations, phenyl propyl carbonate occupies the property gap between diphenyl carbonate (high aromatic content, limited flexibility) and diethyl carbonate (high volatility, low aromatic solvation). Its intermediate hydrophobicity and the presence of both rigid phenyl and flexible propyl groups enable fine-tuning of plasticizer migration resistance, low-temperature flexibility, and processing viscosity . This differentiation is structurally inferable and guides procurement when screening carbonate-based plasticizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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